Hexacosanoic Acid Methyl Ester-d3

Description

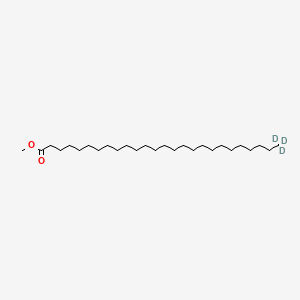

Structure

2D Structure

Properties

Molecular Formula |

C27H54O2 |

|---|---|

Molecular Weight |

413.7 g/mol |

IUPAC Name |

methyl 26,26,26-trideuteriohexacosanoate |

InChI |

InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3/i1D3 |

InChI Key |

VHUJBYYFFWDLNM-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hexacosanoic Acid Methyl Ester-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacosanoic acid methyl ester-d3 is a deuterated form of methyl hexacosanoate, a long-chain saturated fatty acid methyl ester. Its primary application in scientific research is as an internal standard for the precise quantification of its non-deuterated counterpart, hexacosanoic acid methyl ester, using mass spectrometry techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The presence of three deuterium atoms provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties. This technical guide provides a comprehensive overview of its properties, synthesis, and application in quantitative analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound, along with its non-deuterated analog and the parent fatty acid, is presented below for comparative analysis.

| Property | This compound | Methyl Hexacosanoate | Hexacosanoic Acid (Cerotic Acid) |

| Synonyms | C26:0 methyl ester-d3, Ceric Acid methyl ester-d3, Cerotic Acid methyl ester-d3 | Methyl cerotate, C26:0 FAME, Methyl n-hexacosanoate | Cerotic acid, Ceric acid |

| CAS Number | 2743078-84-2[1][2] | 5802-82-4[3][4][5][6][7][8] | 506-46-7[9] |

| Molecular Formula | C₂₇H₅₁D₃O₂[1][2] | C₂₇H₅₄O₂[4][5][6][7] | C₂₆H₅₂O₂[10] |

| Molecular Weight | 413.73 g/mol [2] | 410.7 g/mol [7][11] | 396.7 g/mol [9][12] |

| Appearance | Solid[1] | White crystalline solid[11] | White to off-white crystalline powder[9] |

| Melting Point | ~60°C[13] | 63.8 °C[3][8] | 87.7 °C[10] |

| Boiling Point | Not specified | 439.5 °C (estimated)[3] | 250 °C[10] |

| Solubility | Soluble in organic solvents like chloroform and methanol; insoluble in water.[13] | Soluble in ethanol (0.5 mg/ml).[7] | Insoluble in water.[9] |

| Purity | ≥99% deuterated forms (d₁-d₃)[1] | ≥98%[7] | ≥95% (capillary GC) |

| Storage | -20°C[1][7] | Room temperature or -20°C[5][7] | Room temperature or 2-8°C[9] |

| Stability | ≥ 4 years[1] | ≥ 4 years[7] | Not specified |

Synthesis

The synthesis of this compound is typically achieved through the esterification of hexacosanoic acid with deuterated methanol (methanol-d3) in the presence of an acid catalyst.

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative mass spectrometry for the analysis of very-long-chain fatty acids. Below are detailed methodologies for its application in both GC-MS and LC-MS/MS.

I. Quantification of Hexacosanoic Acid in a Biological Matrix using GC-MS

This protocol outlines the steps for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

1. Lipid Extraction (Folch Method)

-

To a 1 mL biological sample (e.g., plasma, cell lysate), add 20 µL of a known concentration of this compound in chloroform/methanol (2:1, v/v) as the internal standard.

-

Add 3 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 1 mL of 14% boron trifluoride in methanol (BF₃-MeOH).

-

Incubate the mixture at 100°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated sodium chloride solution and vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column suitable for FAME analysis (e.g., BPX70, SP-2560).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

-

Ions to Monitor:

-

Hexacosanoic acid methyl ester (analyte): m/z [specific fragment ions, e.g., 74, 87, 410].

-

This compound (internal standard): m/z [shifted fragment ions, e.g., 77, 90, 413].

-

-

II. Quantification of Hexacosanoic Acid in a Biological Matrix using LC-MS/MS

This protocol describes a method for the analysis of underivatized very-long-chain fatty acids using LC-MS/MS.

1. Sample Preparation

-

To 100 µL of the sample, add 10 µL of a known concentration of this compound in an appropriate solvent as the internal standard.

-

Perform protein precipitation by adding 400 µL of cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

2. LC-MS/MS Analysis

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the fatty acids.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Hexacosanoic acid (analyte): Precursor ion [M-H]⁻ → Product ion.

-

Hexacosanoic acid-d3 (from the ester, assuming in-source fragmentation or pre-analysis hydrolysis): Precursor ion [M-H]⁻ → Product ion.

-

-

Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard relies on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled standard is added to the sample at the beginning of the analytical procedure. The ratio of the signal from the endogenous analyte to the signal from the internal standard is then used to calculate the concentration of the analyte. This method corrects for sample loss during preparation and for variations in instrument response.

Caption: The principle of quantitative analysis using an isotope-labeled internal standard.

Conclusion

This compound is an essential tool for researchers and professionals in the fields of lipidomics, clinical chemistry, and drug development. Its use as an internal standard in mass spectrometry-based methods provides high accuracy and precision for the quantification of very-long-chain fatty acids. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. methyl hexacosanoate, 5802-82-4 [thegoodscentscompany.com]

- 4. Hexacosanoic acid, methyl ester [webbook.nist.gov]

- 5. larodan.com [larodan.com]

- 6. Hexacosanoic acid, methyl ester [webbook.nist.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Cerotic acid - Wikipedia [en.wikipedia.org]

- 11. Methyl Hexacosanoate | C27H54O2 | CID 22048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Hexacosanoic Acid | C26H52O2 | CID 10469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Buy this compound (EVT-10950796) [evitachem.com]

Technical Guide: Synthesis of C26:0 Methyl Ester-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

C26:0 methyl ester-d3, also known as methyl (26,26,26-d3)hexacosanoate, is a deuterated form of the methyl ester of hexacosanoic acid (cerotic acid). Hexacosanoic acid is a very-long-chain saturated fatty acid (VLCFA) that has been implicated in several metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD), where its accumulation is a key biomarker.[1][2] The deuterated internal standard is crucial for accurate quantification of endogenous C26:0 methyl ester by mass spectrometry-based methods in clinical and research settings.[2][3] This technical guide provides a comprehensive overview of a proposed synthetic pathway for C26:0 methyl ester-d3, including detailed experimental protocols and expected analytical data.

Proposed Synthesis Pathway

The proposed synthesis of C26:0 methyl ester-d3 is a multi-step process that can be broadly divided into three key stages:

-

Synthesis of a deuterated alkyl halide precursor: This involves the introduction of the deuterium label onto a shorter alkyl chain.

-

Chain elongation to form deuterated hexacosanoic acid: This step builds the full C26 carbon backbone.

-

Esterification to the final product: The deuterated carboxylic acid is converted to its methyl ester.

A plausible and efficient approach for the chain elongation is the copper-catalyzed coupling of a deuterated Grignard reagent with an ω-bromo carboxylic acid.[4]

Logical Workflow of the Synthesis

Caption: Proposed workflow for the synthesis of C26:0 methyl ester-d3.

Experimental Protocols

The following protocols are based on established methods for similar chemical transformations and may require optimization for this specific synthesis.

Stage 1: Synthesis of a Deuterated Alkyl Halide (e.g., 1-bromo-d3-alkane)

A common method for introducing a terminal deuterium label is the reduction of a corresponding carboxylic acid ester with a deuterated reducing agent, followed by bromination.

Protocol 1: Synthesis of a Deuterated Bromoalkane

-

Reduction of Methyl Ester: A suitable methyl ester (e.g., methyl decanoate) is reduced using lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent (e.g., THF) under an inert atmosphere. The reaction is typically performed at 0 °C to room temperature.

-

Work-up: The reaction is carefully quenched with water and aqueous acid to neutralize the excess reducing agent and hydrolyze the aluminum salts. The deuterated alcohol is then extracted with an organic solvent.

-

Bromination: The purified deuterated alcohol is converted to the corresponding bromoalkane using a standard brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Stage 2: Chain Elongation to Hexacosanoic Acid-d3

Protocol 2: Grignard Coupling Reaction [4]

-

Grignard Reagent Formation: The deuterated bromoalkane from Stage 1 is reacted with magnesium turnings in anhydrous diethyl ether or THF under a nitrogen atmosphere to form the Grignard reagent.

-

Preparation of the ω-Bromo Acid Salt: A long-chain ω-bromo acid (e.g., 16-bromohexadecanoic acid) is dissolved in anhydrous THF and converted to its magnesium salt by the addition of a Grignard reagent (e.g., ethylmagnesium bromide) at low temperature (-78 °C).

-

Coupling Reaction: A catalytic amount of a copper(I) salt (e.g., CuI or Li₂CuCl₄) is added to the ω-bromo acid salt solution. The prepared deuterated Grignard reagent is then added slowly to the mixture at low temperature. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with aqueous acid, and the product is extracted with an organic solvent. The crude deuterated hexacosanoic acid is then purified by recrystallization or column chromatography.

Stage 3: Esterification to C26:0 Methyl Ester-d3

Protocol 3: Acid-Catalyzed Esterification [6]

-

Reaction Setup: The purified deuterated hexacosanoic acid is dissolved in a large excess of anhydrous methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or anhydrous hydrogen chloride, is added.

-

Reaction Conditions: The mixture is refluxed for several hours or stirred at room temperature for an extended period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution), and the methyl ester is extracted with a nonpolar organic solvent like hexane. The solvent is evaporated, and the final product, C26:0 methyl ester-d3, is purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis of C26:0 methyl ester-d3. The yields are estimates based on similar reactions reported in the literature.

| Step | Product | Starting Materials | Expected Yield (%) | Purity (%) | Analytical Method |

| 1 | Deuterated Bromoalkane | Alkyl Ester, LiAlD₄, PBr₃ | 80-90 | >98 | GC-MS, ¹H NMR |

| 2 | C26:0 Acid-d3 | Deuterated Grignard, ω-Bromo Acid | 60-70 | >95 | ¹H NMR, ¹³C NMR |

| 3 | C26:0 Methyl Ester-d3 | C26:0 Acid-d3, Methanol | 90-95 | >99 | GC-MS, ¹H NMR, ¹³C NMR |

Mandatory Visualization

Detailed Synthesis Pathway Diagram

Caption: Detailed reaction scheme for the synthesis of C26:0 methyl ester-d3.

Conclusion

The synthesis of C26:0 methyl ester-d3 is a challenging but feasible process for organic chemists. The proposed pathway, involving the coupling of a deuterated Grignard reagent with an ω-bromo acid followed by esterification, offers a logical and efficient route to this important internal standard. The provided protocols and expected data serve as a valuable resource for researchers and professionals in the field of metabolic research and drug development. Careful execution and optimization of each step are crucial for achieving high yields and purity of the final product.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR analysis of deuterated fatty acid methyl esters [inis.iaea.org]

- 3. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. community.wvu.edu [community.wvu.edu]

A Technical Guide to the Applications of Deuterated Hexacosanoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of deuterated hexacosanoic acid methyl ester, a critical tool in biomedical research and clinical diagnostics. This document provides a comprehensive overview of its primary use as an internal standard, details relevant metabolic pathways, and outlines precise experimental protocols for its application.

Core Application: An Indispensable Internal Standard

Deuterated hexacosanoic acid methyl ester serves as a high-fidelity internal standard for the accurate quantification of its endogenous, non-deuterated counterpart, hexacosanoic acid (C26:0), in complex biological matrices.[1][2] Its chemical properties are nearly identical to the analyte of interest, but its increased mass allows for clear differentiation in mass spectrometry-based analyses. This stable isotope dilution technique is the gold standard for correcting analytical variability, including sample loss during extraction and fluctuations in instrument response, thereby ensuring high accuracy and precision.[1]

The primary clinical application lies in the diagnosis and monitoring of peroxisomal disorders, a group of severe genetic conditions characterized by impaired peroxisomal function.[3][4] In diseases such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, the metabolism of very long-chain fatty acids (VLCFAs) is compromised, leading to the accumulation of C26:0 in plasma, tissues, and cultured cells.[3][5][6][7] Accurate measurement of C26:0 levels is therefore a crucial biomarker for disease diagnosis and for evaluating the efficacy of therapeutic interventions.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of hexacosanoic acid in biological samples, highlighting the differences between healthy individuals and those with peroxisomal disorders.

| Analyte | Biological Matrix | Condition | Concentration Range (µmol/L) | Citation |

| Hexacosanoic Acid (C26:0) | Plasma | Healthy Controls | < 1.6 | [8] |

| Hexacosanoic Acid (C26:0) | Plasma | X-linked Adrenoleukodystrophy (X-ALD) | 1.61 - 3.34 | [8] |

| Hexacosanoic Acid (C26:0) | Plasma | Zellweger Syndrome (ZS) | > 3.34 | [8] |

| Ratio | Biological Matrix | Condition | Ratio Range | Citation |

| C26:0 / C22:0 | Plasma | Healthy Controls | 0.008 - 0.01 | [8] |

| C26:0 / C22:0 | Plasma | X-linked Adrenoleukodystrophy (X-ALD) | 0.05 - 0.10 | [8] |

| C26:0 / C22:0 | Plasma | Zellweger Syndrome (ZS) | > 0.10 | [8] |

Metabolic Pathway of Hexacosanoic Acid

Hexacosanoic acid, a very long-chain fatty acid, is primarily metabolized through peroxisomal β-oxidation.[3][9][10] This pathway is essential for shortening the long carbon chain of C26:0, which is then further degraded in the mitochondria. In peroxisomal disorders like X-ALD, a defect in the ABCD1 transporter prevents the entry of VLCFA-CoA into the peroxisome, leading to its accumulation.[9]

Experimental Protocols

The following sections provide detailed methodologies for the quantification of hexacosanoic acid using deuterated hexacosanoic acid methyl ester as an internal standard.

Lipid Extraction from Biological Samples

A common and robust method for extracting total lipids from plasma or cultured cells is the Folch method or variations thereof.[1][11]

Materials:

-

Biological sample (e.g., 100 µL plasma, cell pellet)

-

Deuterated hexacosanoic acid methyl ester internal standard solution (in chloroform/methanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or MS-grade water)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To a glass centrifuge tube, add the biological sample.

-

Add a known amount of the deuterated hexacosanoic acid methyl ester internal standard solution.

-

Add chloroform and methanol in a ratio of 2:1 (v/v) to the sample. A common starting volume is 2 mL of chloroform and 1 mL of methanol for a 100 µL plasma sample.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.6 mL for a 3 mL solvent mixture) to induce phase separation.

-

Vortex again for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a new clean tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids are converted to their corresponding fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).[12][13][14]

Materials:

-

Dried lipid extract

-

Methylation reagent (e.g., 14% Boron trifluoride in methanol (BF3-methanol) or 5% HCl in methanol)

-

Hexane

-

Saturated NaCl solution

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Add the methylation reagent (e.g., 1 mL of 14% BF3-methanol) to the dried lipid extract.

-

Seal the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

GC-MS Analysis

The FAMEs are separated and quantified using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-wax, CP-Sil 88)

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 120°C, hold for 2 minutes, ramp to 240°C at 4°C/minute, hold for 10 minutes.

-

Carrier Gas: Helium

-

Injection Mode: Splitless

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for hexacosanoic acid methyl ester (e.g., m/z 74, 87, 410.7).

-

Monitor characteristic ions for the deuterated internal standard (e.g., m/z 77, 90, 413.7 for a d3-labeled standard).[4]

-

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Adrenoleukodystrophy: from bedside to molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hexacosanoic and docosanoic acids plasma levels in patients with cerebral childhood and asymptomatic X-linked adrenoleukodystrophy: Lorenzo's oil effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. w3.ual.es [w3.ual.es]

- 13. researchgate.net [researchgate.net]

- 14. Rapid simultaneous lipid extraction and transesterification for fatty acid analyses | Semantic Scholar [semanticscholar.org]

Physical and chemical properties of Hexacosanoic Acid Methyl Ester-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of Hexacosanoic Acid Methyl Ester-d3, a crucial internal standard for the quantitative analysis of very-long-chain fatty acids (VLCFAs). This document outlines detailed experimental protocols for its synthesis and application in mass spectrometry-based lipidomics, offering valuable insights for researchers in metabolic diseases, drug development, and clinical diagnostics.

Core Physical and Chemical Properties

This compound is a deuterated form of the methyl ester of hexacosanoic acid (C26:0), a saturated very-long-chain fatty acid. The incorporation of three deuterium atoms on the methyl ester group provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry.

General Properties

| Property | Value | Source |

| Chemical Name | Hexacosanoic-d3 Acid, Methyl Ester | N/A |

| Synonyms | C26:0 Methyl Ester-d3, Cerotic Acid Methyl Ester-d3 | N/A |

| Molecular Formula | C₂₇H₅₁D₃O₂ | N/A |

| Physical State | Solid | [1] |

| Purity | ≥98% deuterated forms | N/A |

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound and its non-deuterated counterpart for comparative purposes.

| Property | This compound | Methyl Hexacosanoate (non-deuterated) | Source |

| CAS Number | 77502-88-6 | 5802-82-4 | N/A |

| Molecular Weight | 413.77 g/mol | 410.72 g/mol | N/A |

| Exact Mass | 413.431213 u | 410.41238 u | N/A |

| Melting Point | Not precisely reported | ~61.3 °C | N/A |

| Boiling Point | Not precisely reported | 220.9 ± 8.3 °C at 760 mmHg | N/A |

| Solubility | Ethanol: ~10 mg/mLChloroform: SolubleMethanol: Soluble | Not specified | N/A |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the acid-catalyzed esterification of hexacosanoic acid with deuterated methanol.

Materials:

-

Hexacosanoic acid (C26:0)

-

Methanol-d4 (CD₃OD)

-

Acetyl chloride or concentrated sulfuric acid (as catalyst)

-

Anhydrous toluene

-

Hexane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve hexacosanoic acid in a minimal amount of anhydrous toluene. Add a 20-fold molar excess of Methanol-d4.

-

Catalyst Addition: Slowly add the acid catalyst (e.g., 0.1 equivalents of acetyl chloride or a few drops of concentrated sulfuric acid) to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux (typically 60-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Analysis of Hexacosanoic Acid using GC-MS

This compound is employed as an internal standard for the accurate quantification of endogenous hexacosanoic acid in biological samples. The following protocol outlines a typical workflow for plasma samples.[2][3]

Materials:

-

Plasma sample

-

This compound internal standard solution (of known concentration)

-

Chloroform/Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Boron trifluoride in methanol (14% BF₃/MeOH) or methanolic HCl

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma in a glass tube, add a known amount of the this compound internal standard solution.

-

Add 2 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly.

-

Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Carefully transfer the lower organic phase to a new tube.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the extracted lipids under a stream of nitrogen.

-

Add 1 mL of 14% BF₃/MeOH or methanolic HCl to the dried lipid extract.

-

Heat the mixture at 100 °C for 30 minutes.

-

After cooling, add 1 mL of water and 2 mL of hexane. Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Analyze the FAMEs extract using a gas chromatograph coupled to a mass spectrometer.

-

Typical GC Parameters:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280 °C.

-

Oven Program: Start at 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, and hold for 10 min.[4]

-

Carrier Gas: Helium at a constant flow rate.

-

-

Typical MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Hexacosanoic Acid Methyl Ester (Analyte): m/z 410 (M⁺), 379 ([M-31]⁺)

-

This compound (Internal Standard): m/z 413 (M⁺), 382 ([M-31]⁺)

-

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by analyzing standards with known concentrations of hexacosanoic acid and a fixed concentration of the internal standard.

-

Determine the concentration of hexacosanoic acid in the plasma sample from the calibration curve.

-

NMR Spectroscopy Analysis

¹H and ¹³C NMR spectroscopy are essential for the structural verification of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

Typical ¹H NMR Chemical Shifts (in CDCl₃):

-

δ 2.30 ppm (t): α-Methylene protons (-CH₂-COO-) of the fatty acid chain.[5]

-

δ 1.63 ppm (quintet): β-Methylene protons (-CH₂-CH₂-COO-).[5]

-

δ 1.25 ppm (br s): Methylene protons of the long aliphatic chain (-(CH₂)n-).[5]

-

δ 0.88 ppm (t): Terminal methyl protons (-CH₃) of the fatty acid chain.[5]

-

Note: The singlet corresponding to the methyl ester protons (-COOCH₃) at ~3.67 ppm in the non-deuterated compound will be absent or significantly reduced in the ¹H NMR spectrum of the d3-labeled compound.

Typical ¹³C NMR Chemical Shifts (in CDCl₃):

-

δ ~174 ppm: Carbonyl carbon (-COO-).

-

δ ~34 ppm: α-Methylene carbon (-CH₂-COO-).

-

δ ~29-32 ppm: Methylene carbons of the long aliphatic chain.

-

δ ~25 ppm: β-Methylene carbon (-CH₂-CH₂-COO-).

-

δ ~14 ppm: Terminal methyl carbon (-CH₃).

-

Note: The signal for the methyl ester carbon (-COOCH₃) at ~51 ppm will be a triplet in the ¹³C NMR spectrum due to coupling with deuterium.

Experimental Workflows and Signaling Pathways

The use of a deuterated internal standard is fundamental to achieving accurate and reproducible quantification in mass spectrometry. The following diagram illustrates a typical experimental workflow.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

This compound serves as an indispensable tool for the precise and accurate quantification of hexacosanoic acid in complex biological matrices. Its chemical and physical properties, being nearly identical to its non-deuterated analog, ensure that it effectively compensates for variations during sample preparation and analysis. The detailed protocols provided in this guide offer a robust framework for researchers to implement reliable analytical methods for the study of very-long-chain fatty acids in various scientific disciplines.

References

- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aocs.org [aocs.org]

An In-depth Technical Guide to Hexacosanoic Acid Methyl Ester-d3 for Lipid Biochemistry Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacosanoic acid, also known as cerotic acid (C26:0), is a very long-chain saturated fatty acid (VLCFA) that plays a crucial role in various biological processes, including the formation of ceramides and other complex lipids.[1] Elevated levels of hexacosanoic acid in plasma and tissues are a key biochemical marker for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD).[2][3] Accurate quantification of this fatty acid is therefore critical for both clinical diagnostics and research into lipid metabolism.

Hexacosanoic acid methyl ester-d3 is a deuterated form of the methyl ester of hexacosanoic acid. Its primary application in lipid biochemistry research is as an internal standard for the precise and accurate quantification of its non-deuterated counterpart, hexacosanoic acid methyl ester, using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4] The incorporation of deuterium atoms results in a distinct mass shift, allowing it to be differentiated from the endogenous analyte while maintaining nearly identical chemical and physical properties.[5] This guide provides a comprehensive overview of the properties, applications, and experimental protocols related to the use of this compound in lipid research.

Physicochemical Properties and Specifications

This compound is a stable, labeled form of hexacosanoic acid methyl ester. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₅₁D₃O₂ | [4] |

| Molecular Weight | 413.7 g/mol | [4] |

| CAS Number | 2743078-84-2 | [4] |

| Synonyms | C26:0 methyl ester-d3, Cerotic acid methyl ester-d3 | [4] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [4] |

| Physical Form | Solid | [4] |

| Solubility | Soluble in organic solvents like ethanol and chloroform. | [4] |

Applications in Lipid Biochemistry

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantification of hexacosanoic acid.[5] This is particularly important in the field of lipidomics for:

-

Biomarker Quantification: Accurately measuring the concentration of hexacosanoic acid in biological samples like plasma, serum, and tissues for the diagnosis and monitoring of peroxisomal disorders.[2][3]

-

Metabolic Studies: Tracing the metabolic fate of hexacosanoic acid in studies of fatty acid elongation, ceramide synthesis, and other lipid metabolic pathways.

-

Food Science: Analyzing the lipid composition of food products.[4]

Experimental Protocols

The following are detailed methodologies for the use of this compound as an internal standard in LC-MS/MS and GC-MS analysis of very long-chain fatty acids.

I. Quantification of Total Hexacosanoic Acid in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of very long-chain fatty acids in plasma.[1][6]

1. Sample Preparation and Lipid Extraction:

-

Internal Standard Spiking: To 10 µL of plasma in a screw-capped glass tube, add a known amount of this compound (e.g., 10 µL of a 1 µM solution in ethanol).

-

Hydrolysis: Add 60 µL of 5.0 M HCl and incubate at 100°C for 1 hour to release esterified fatty acids.[6]

-

Extraction: After cooling, add 1.0 mL of n-hexane, vortex vigorously for 3 minutes, and centrifuge at 3,800 rpm for 5 minutes.[6]

-

Derivatization (if analyzing as methyl esters): Transfer the hexane layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute in 1.25 M HCl in methanol and heat at 100°C for 1 hour to form fatty acid methyl esters (FAMEs). Evaporate the solvent and reconstitute in the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[7]

-

Gradient: A typical gradient starts at 30% B, increases to 100% B over 10 minutes, holds for 2 minutes, and then re-equilibrates at 30% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 55°C.[7]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode for free fatty acids or positive ion mode for FAMEs.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical - requires empirical determination):

-

Hexacosanoic acid (Analyte): Precursor ion [M-H]⁻ m/z 395.4 -> Product ion (e.g., m/z 351.4, loss of CO₂).

-

Hexacosanoic acid methyl ester (Analyte): Precursor ion [M+H]⁺ m/z 411.4 -> Product ion (e.g., m/z 379.4, loss of methanol).

-

This compound (Internal Standard): Precursor ion [M+H]⁺ m/z 414.4 -> Product ion (e.g., m/z 382.4, loss of methanol).

-

-

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

Determine the concentration of hexacosanoic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

II. Quantification of Hexacosanoic Acid Methyl Ester in Biological Samples by GC-MS

This protocol is based on standard methods for the analysis of FAMEs.[8]

1. Sample Preparation and Derivatization:

-

Lipid Extraction: Perform a Folch extraction by adding a 2:1 chloroform:methanol solution to the sample, followed by the addition of saline to induce phase separation. Collect the lower organic layer.

-

Internal Standard Spiking: Add a known amount of this compound to the extracted lipids.

-

Transesterification: Add 1.25 M methanolic HCl and heat at 100°C for 1 hour to convert all fatty acids to their methyl esters.

-

Extraction of FAMEs: Add hexane and water, vortex, and collect the upper hexane layer containing the FAMEs. Evaporate to a small volume for injection.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatography:

-

Column: A polar capillary column suitable for FAME analysis (e.g., HP-88, 100 m x 0.25 mm x 0.20 µm).[8]

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 140°C, hold for 5 minutes, ramp to 240°C at 4°C/min, and hold for 15 minutes.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Hexacosanoic acid methyl ester (Analyte): Molecular ion (m/z 410.7) and characteristic fragment ions.

-

This compound (Internal Standard): Molecular ion (m/z 413.7) and corresponding fragment ions.

-

-

3. Data Analysis:

-

Similar to the LC-MS/MS method, create a calibration curve using the peak area ratios of the analyte to the internal standard and determine the concentration in the samples.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of hexacosanoic acid.

Table 1: Typical Concentrations of Hexacosanoic Acid in Human Plasma

| Population | Concentration (µmol/L) | Reference |

| Healthy Adults | 0.20 - 0.71 | [1] |

| X-ALD Male Patients | 1.19 - 5.01 | [9] |

| X-ALD Female Patients | 1.11 - 4.06 | [9] |

| Zellweger Syndrome Patients | 0.95 - 9.74 | [9] |

Table 2: Performance Characteristics of a Published LC-MS/MS Method for Hexacosanoic Acid

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 15.1 pmol per injection | [6] |

| Limit of Quantification (LOQ) | 50.3 pmol per injection | [6] |

| Intra-day Imprecision (CV%) | ≤ 10.2% | [6] |

| Inter-day Imprecision (CV%) | ≤ 10.0% | [6] |

| Recovery | 94.5 - 106.4% | [6] |

Signaling Pathways and Experimental Workflows

Visualizing the biological context and analytical procedures is essential for a comprehensive understanding. The following diagrams were generated using the DOT language.

Fatty Acid Elongation Pathway

Caption: The fatty acid elongation cycle, where a fatty acyl-CoA is elongated by two carbons.

De Novo Ceramide Synthesis Pathway

Caption: De novo synthesis of ceramide, incorporating a very long-chain fatty acid.

Experimental Workflow for Lipidomics Analysis

Caption: A typical workflow for quantitative lipidomics using an internal standard.

Conclusion

This compound is an indispensable tool for researchers in lipid biochemistry, enabling the accurate and precise quantification of hexacosanoic acid in complex biological matrices. Its use as an internal standard corrects for analytical variability, ensuring the reliability of data in studies of metabolic diseases, biomarker discovery, and fundamental lipid metabolism. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for scientists and professionals in the field, facilitating the robust implementation of this critical analytical standard in their research endeavors.

References

- 1. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hexacosanoic and docosanoic acids plasma levels in patients with cerebral childhood and asymptomatic X-linked adrenoleukodystrophy: Lorenzo's oil effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Targeted Metabolomic Profiling of Total Fatty Acids in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. agilent.com [agilent.com]

- 9. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Precision: A Technical Guide to Deuterated Internal Standards in Lipidomics

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, achieving accurate and reproducible quantification of lipid species is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in mass spectrometry-based lipid analysis, providing a foundation for robust and reliable data generation.

The intricate nature of the lipidome, coupled with the multi-step workflows of extraction and analysis, presents significant challenges to obtaining high-fidelity quantitative data. Deuterated internal standards have emerged as an indispensable tool to mitigate this analytical variability, ensuring the integrity of experimental outcomes.

Core Principles: Why Deuterated Standards are the Gold Standard

Stable isotope-labeled (SIL) internal standards are widely regarded as the benchmark in quantitative mass spectrometry, with deuterated compounds being a popular choice due to their cost-effectiveness and relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its heavier isotope, deuterium.[1] This subtle modification allows the internal standard to mirror the behavior of the analyte throughout the entire analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[1]

The fundamental principle is that the deuterated internal standard will experience the same analytical variations as the target analyte.[1] By introducing a known concentration of the deuterated standard into a sample prior to analysis, variations introduced during sample preparation, extraction, and mass spectrometry analysis can be effectively normalized by measuring the ratio of the analyte's response to the internal standard's response.

The primary functions of a deuterated internal standard in lipidomics are:

-

Correction for Sample Loss: During the multi-step processes of lipid extraction and sample preparation, some sample loss is inevitable. An internal standard, added at the beginning of the workflow, accounts for this loss.

-

Compensation for Matrix Effects: The sample matrix, which includes all other components of the sample besides the analyte, can significantly impact the ionization efficiency of the analyte in the mass spectrometer, leading to signal enhancement or suppression. A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate correction.

Quantitative Impact of Internal Standard Selection

The choice of internal standard significantly impacts the accuracy and precision of lipid quantification. While deuterated standards are widely used, it is important to understand their characteristics in comparison to other stable isotope-labeled standards, such as those labeled with Carbon-13 (¹³C).

| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |

| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[2] This effect is more pronounced in liquid chromatography (LC).[2] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[2] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2] |

| Accuracy & Precision | Can lead to inaccuracies in some cases. | Can offer higher accuracy and precision due to better co-elution and reduced isotopic effects. | In one study, the use of a ¹³C-labeled internal standard in lipidomics significantly reduced the coefficient of variation (CV%) compared to a deuterated standard.[2] |

| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, potentially compromising accurate quantification.[2] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2] | ¹³C-IS is often the superior choice for complex biological matrices where significant matrix effects are expected.[2] |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the use of deuterated internal standards in a typical lipidomics workflow, from sample preparation to data acquisition.

Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is suitable for the extraction of total lipids from plasma or tissue homogenates.

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

Deuterated internal standard mixture (in a suitable solvent like methanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or HPLC-grade water)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Aliquoting: Aliquot the biological sample into a glass centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture directly to the sample. The amount should be optimized to be within the linear dynamic range of the mass spectrometer and comparable to the expected endogenous lipid levels.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For a 100 µL plasma sample, a common starting point is 2 mL of the solvent mixture.

-

Homogenization: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 0.9% NaCl solution (approximately 20% of the total volume) to induce phase separation. Vortex briefly.

-

Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Lipid Collection: Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is a general protocol for the analysis of extracted lipids using a reversed-phase LC system coupled to a tandem mass spectrometer.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phases:

-

Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

LC Gradient:

A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute lipids based on their hydrophobicity. The specific gradient profile will need to be optimized based on the lipid classes of interest.

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each endogenous lipid and its corresponding deuterated internal standard must be determined and optimized.

-

Source Parameters: Optimize source temperature, gas flows, and voltages to achieve maximal signal intensity and stability for the lipids of interest.

Visualizing Workflows and Pathways

Experimental Workflow for Targeted Lipidomics

Caption: A typical experimental workflow for targeted lipidomics using deuterated internal standards.

Simplified Phosphoinositide Signaling Pathway

The accurate quantification of lipids in signaling pathways is crucial for understanding cellular processes. For example, in the phosphoinositide signaling pathway, the levels of various phosphorylated inositol lipids change rapidly in response to stimuli. Deuterated internal standards for key lipids like phosphatidylinositol 4,5-bisphosphate (PIP2) and diacylglycerol (DAG) are essential for tracking these dynamic changes.[3]

Caption: A simplified diagram of the phosphoinositide signaling pathway.

Conclusion

Deuterated internal standards are a cornerstone of modern quantitative lipidomics. Their ability to mimic the behavior of endogenous lipids throughout the analytical workflow provides an essential correction for experimental variability, leading to highly accurate and precise data. For researchers in basic science and drug development, a thorough understanding and proper implementation of these standards are critical for generating reliable and impactful results that advance our understanding of the role of lipids in health and disease.

References

The Sentinel Molecule: A Technical Guide to Hexacosanoic Acid Methyl Ester-d3 in Fatty Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of fatty acid analysis, particularly in the context of drug development and the study of metabolic diseases, accuracy and reliability are paramount. This technical guide delves into the critical role of Hexacosanoic Acid Methyl Ester-d3 as an internal standard in the quantitative analysis of very long-chain fatty acids (VLCFAs). Its unique properties make it an indispensable tool for researchers and scientists working with complex biological matrices.

Introduction: The Need for a Reliable Internal Standard

Very long-chain fatty acids, those with 22 or more carbon atoms, are implicated in a variety of physiological and pathological processes, including a class of genetic disorders known as peroxisomal disorders.[1] Accurate quantification of VLCFAs, such as hexacosanoic acid (C26:0), is crucial for the diagnosis and monitoring of these conditions.[1] However, the analytical process, from sample extraction to instrumental analysis, is fraught with potential for variability that can compromise the accuracy of results.

To mitigate these variables, a stable isotope-labeled internal standard is employed.[2] this compound is a deuterated form of the analyte of interest, Hexacosanoic Acid Methyl Ester.[3] By introducing a known quantity of this standard into a sample at the beginning of the workflow, it experiences the same processing conditions as the endogenous analyte.[2] Any loss or variation during sample preparation, injection, or ionization affects both the analyte and the internal standard equally.[2] This allows for a ratiometric quantification that corrects for these variations, leading to highly accurate and precise measurements.[2]

Chemical Profile of this compound

This compound is a synthetic, isotopically labeled compound designed for use in mass spectrometry-based analytical methods.[3]

| Property | Value | Reference |

| Chemical Formula | C₂₇H₅₁D₃O₂ | [3] |

| Molecular Weight | 413.7 g/mol | [3] |

| Synonyms | C26:0 methyl ester-d3, Cerotic acid methyl ester-d3 | [3] |

| Purity | ≥98% deuterated forms (d1-d3) | [3] |

| Physical Form | Solid | [3] |

| Solubility | Soluble in organic solvents such as ethanol and methanol. | [3] |

The key feature of this molecule is the replacement of three hydrogen atoms with deuterium atoms on the methyl group of the ester. This mass difference allows it to be distinguished from the endogenous, non-labeled compound by a mass spectrometer, while its chemical behavior remains nearly identical.[4]

The Core of Quantitative Analysis: Isotope Dilution Mass Spectrometry

The use of this compound is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[2] This powerful analytical method is the gold standard for accurate quantification.[2]

The general workflow for quantitative analysis using this compound is as follows:

Performance Characteristics in Quantitative Methods

While specific performance data can vary between laboratories and instrumentation, the use of deuterated internal standards like this compound in validated LC-MS/MS and GC-MS methods for VLCFA analysis typically yields the following performance characteristics:

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | Low ng/mL to pg/mL range |

| Lower Limit of Quantification (LLOQ) | Low ng/mL range |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Experimental Protocols

The following are detailed methodologies for the analysis of very long-chain fatty acids using this compound as an internal standard.

Sample Preparation from Plasma

This protocol outlines the steps for the extraction and derivatization of total fatty acids from a plasma sample.

Detailed Steps:

-

Sample Aliquoting: In a clean glass tube, add a precise volume of the plasma sample (e.g., 100 µL).

-

Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., ethanol) to the plasma sample.

-

Hydrolysis: To release esterified fatty acids, add an acidic solution (e.g., 1M HCl in methanol) and heat the sample (e.g., at 100°C for 1 hour). This step breaks the ester bonds, liberating the free fatty acids.

-

Extraction: After cooling, add a non-polar solvent like hexane to extract the fatty acids. Vortex the mixture thoroughly and then centrifuge to separate the layers. Carefully transfer the upper organic layer containing the fatty acids to a new tube. Repeat the extraction process to ensure complete recovery.

-

Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Derivatization: To convert the free fatty acids into their more volatile methyl esters (FAMEs), add a derivatizing agent such as Boron Trifluoride (BF₃) in methanol and heat the sample (e.g., at 100°C for 30 minutes).

-

Final Preparation: After cooling, add water and hexane. Vortex and centrifuge. Transfer the hexane layer to a vial for GC-MS or LC-MS/MS analysis.

Instrumental Analysis: GC-MS and LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the specific requirements of the assay, such as sensitivity and the complexity of the sample matrix.

GC-MS Analysis:

-

Column: A polar capillary column (e.g., a high-cyanopropyl phase column) is typically used for the separation of FAMEs.

-

Injection: A splitless injection is often employed to maximize sensitivity.

-

Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of FAMEs.

-

Detection: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of both the analyte (Hexacosanoic Acid Methyl Ester) and the internal standard (this compound), enhancing selectivity and sensitivity.[5]

LC-MS/MS Analysis:

-

Column: A reverse-phase C18 or C8 column is commonly used for the separation of fatty acids.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or ammonium acetate, is used.

-

Ionization: Electrospray Ionization (ESI), usually in negative ion mode, is a highly sensitive method for the analysis of free fatty acids.

-

Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Conclusion: Ensuring Data Integrity in Fatty Acid Research

References

- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Significance of Stable Isotope Tracing in Very-Long-Chain Fatty Acid Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms that play crucial roles in numerous biological processes, including the formation of cellular membranes, signal transduction, and energy metabolism.[1] The study of these molecules has been revolutionized by the application of stable isotope tracing, a powerful technique that allows for the precise tracking of VLCFA metabolism and distribution in biological systems. This guide provides an in-depth overview of the use of stable isotope-labeled VLCFAs, their significance in understanding disease, and the experimental protocols for their analysis.

The Role of Stable Isotopes in Unraveling VLCFA Metabolism

Stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), are non-radioactive isotopes that can be incorporated into VLCFA molecules, creating tracers that are biochemically indistinguishable from their endogenous counterparts.[2] The use of these labeled compounds in conjunction with mass spectrometry has enabled researchers to elucidate the dynamics of VLCFA synthesis, elongation, and degradation with high precision.

The significance of this approach is particularly evident in the study of peroxisomal disorders, a group of genetic diseases characterized by impaired peroxisome function and the accumulation of VLCFAs.[3] Stable isotope dilution analysis, a quantitative method that uses a known amount of a stable isotope-labeled compound as an internal standard, has become a cornerstone in the diagnosis and monitoring of these conditions.[4]

VLCFAs as Biomarkers in Peroxisomal Disorders

The accumulation of VLCFAs in plasma and tissues is a key biochemical hallmark of several peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1][5] The measurement of specific VLCFA concentrations and their ratios serves as a critical diagnostic and prognostic tool.

In patients with X-ALD, for instance, there is a significant elevation in the plasma concentrations of hexacosanoic acid (C26:0) and the ratios of C26:0 to docosanoic acid (C22:0) and tetracosanoic acid (C24:0) to C22:0.[1] These parameters are routinely used to identify affected individuals, including newborns, and to monitor the progression of the disease.[5]

Quantitative Data on VLCFA Levels in Health and Disease

The following tables summarize the quantitative data on VLCFA levels in plasma and fibroblasts from healthy individuals and patients with peroxisomal disorders.

Table 1: Plasma VLCFA Concentrations and Ratios

| Analyte | Healthy Controls (n=29,600) | X-linked Adrenoleukodystrophy (X-ALD) Males (n=1,097) | Zellweger Syndrome |

| C26:0 (µg/mL) | 0.09 ± 0.05 | 1.18 ± 0.58 | Greatly Increased |

| C24:0/C22:0 Ratio | 0.82 ± 0.16 | 2.11 ± 0.81 | Significantly Increased |

| C26:0/C22:0 Ratio | 0.012 ± 0.005 | 0.12 ± 0.07 | Greatly Increased |

Data compiled from Moser et al. (1999) and other sources.[1][3]

Table 2: Fibroblast VLCFA Concentrations and Ratios

| Analyte | Healthy Controls | X-linked Adrenoleukodystrophy (X-ALD) | Zellweger Syndrome |

| C26:0 Concentration | Normal | Significantly Increased | Greatly Increased |

| C24:0/C22:0 Ratio | Normal | Significantly Increased | Significantly Increased |

| C26:0/C22:0 Ratio | Normal | Significantly Increased | Greatly Increased |

Data compiled from Wanders et al. (1995).[1]

Experimental Protocols

The accurate quantification of VLCFAs using stable isotope dilution requires meticulous sample preparation and analysis. The following is a generalized protocol for the analysis of VLCFAs in plasma using gas chromatography-mass spectrometry (GC-MS).

Protocol 1: VLCFA Analysis in Plasma by GC-MS with Stable Isotope Dilution

1. Sample Preparation and Lipid Extraction:

-

To a 1.5 mL glass tube, add 100 µL of plasma.

-

Add a known amount of a deuterated internal standard, such as D4-C26:0.

-

Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.

-

Centrifuge to separate the phases and collect the lower organic layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Hydrolysis and Derivatization:

-

To the dried lipid extract, add 1 mL of 0.5 M methanolic HCl.

-

Heat the sample at 80°C for 1 hour to hydrolyze the fatty acids from complex lipids and convert them to fatty acid methyl esters (FAMEs).

-

Allow the sample to cool to room temperature.

-

Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract under nitrogen.

-

Reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.

3. GC-MS Analysis:

-

Inject the FAMEs onto a suitable capillary GC column (e.g., a polar column designed for FAME analysis).

-

Use a temperature program that allows for the separation of the different FAMEs.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the endogenous VLCFA-FAMEs and their deuterated internal standards.

-

Quantify the endogenous VLCFAs by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Figure 1. Experimental workflow for VLCFA analysis by GC-MS.

Signaling Pathways Involving VLCFAs

VLCFAs are not merely structural components of membranes; they are also involved in critical signaling pathways that can be dysregulated in disease.

VLCFA and the JNK Signaling Pathway

Recent studies have shown that the accumulation of saturated VLCFAs can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key player in cellular stress responses, inflammation, and apoptosis.[6] This activation is thought to contribute to the neuroinflammatory processes observed in X-ALD. The binding of VLCFAs to cell surface receptors can trigger a cascade of phosphorylation events, leading to the activation of JNK and its downstream targets.

Figure 2. VLCFA-mediated activation of the JNK signaling pathway.

VLCFA and Sphingolipid Metabolism

VLCFAs are essential precursors for the synthesis of sphingolipids, a class of lipids that are particularly abundant in the nervous system.[7] The incorporation of VLCFAs into ceramides, the backbone of most sphingolipids, is critical for the proper function of myelin.[8] Dysregulation of this pathway, due to either a deficiency or an excess of VLCFAs, can lead to severe neurological deficits.

Figure 3. Incorporation of VLCFAs into the sphingolipid synthesis pathway.

Conclusion

The use of stable isotope-labeled compounds has been instrumental in advancing our understanding of VLCFA metabolism and its role in human health and disease. The analytical methods described in this guide, coupled with a growing knowledge of the signaling pathways involving VLCFAs, provide researchers and drug development professionals with powerful tools to investigate the pathophysiology of peroxisomal disorders and to explore novel therapeutic strategies. The continued application of these techniques holds great promise for the development of improved diagnostics and treatments for these devastating diseases.

References

- 1. Profiles of very-long-chain fatty acids in plasma, fibroblasts, and blood cells in Zellweger syndrome, X-linked adrenoleukodystrophy, and rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls | Semantic Scholar [semanticscholar.org]

- 6. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]

- 8. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Hexacosanoic Acid

Introduction

Hexacosanoic acid (C26:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a critical role in cellular biology.[1] Elevated levels of hexacosanoic acid in plasma and tissues serve as a key biochemical marker for X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders, such as Zellweger syndrome.[2][3] Peroxisomes are responsible for the beta-oxidation of VLCFAs, and defects in this process lead to their accumulation.[3][4] This accumulation is believed to contribute to the severe demyelination in the central nervous system and adrenal insufficiency characteristic of these diseases.[3][5]

Accurate quantification of hexacosanoic acid is crucial for the diagnosis, monitoring, and development of therapies for these disorders. The stable isotope dilution method, using a deuterated internal standard like Hexacosanoic Acid Methyl Ester-d3, coupled with mass spectrometry (GC-MS or LC-MS/MS), is the gold standard for this analysis.[2][6] This internal standard closely mimics the chemical behavior of the endogenous analyte through extraction, derivatization, and ionization, correcting for sample loss and matrix effects, thereby ensuring high precision and accuracy.

Metabolic Pathway: Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids

The following diagram illustrates the central role of peroxisomes in the metabolism of very-long-chain fatty acids. In healthy individuals, VLCFAs are shortened in the peroxisome before further breakdown in the mitochondria. In peroxisomal disorders, genetic defects impair this process, leading to the accumulation of VLCFAs like hexacosanoic acid.

Caption: Peroxisomal β-oxidation of hexacosanoic acid.

Experimental Workflow for Quantification

The general workflow for the quantification of hexacosanoic acid involves sample preparation, including lipid extraction and derivatization, followed by instrumental analysis and data processing.

References

- 1. Hexacosanoic Acid | C26H52O2 | CID 10469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Peroxisomal very long-chain fatty acid beta-oxidation in human skin fibroblasts: activity in Zellweger syndrome and other peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

Quantitative Analysis of Hexacosanoic Acid in Human Plasma by GC-MS with Hexacosanoic Acid Methyl Ester-d3 Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexacosanoic acid (C26:0) is a very long-chain saturated fatty acid (VLCFA) that plays a critical role as a biomarker for certain peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[1][2] X-ALD is a genetic disorder characterized by the accumulation of VLCFAs in tissues and plasma, leading to severe neurological and adrenal dysfunction.[3][4] Accurate and precise quantification of hexacosanoic acid in biological matrices such as plasma is therefore essential for the diagnosis and monitoring of X-ALD and other related metabolic disorders.[5]

This application note provides a detailed protocol for the quantitative analysis of total hexacosanoic acid in human plasma using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, Hexacosanoic Acid Methyl Ester-d3. The methodology involves lipid extraction, hydrolysis of esterified fatty acids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Signaling Pathway and Metabolic Context

In healthy individuals, VLCFAs are primarily metabolized through β-oxidation within peroxisomes. A deficiency in the peroxisomal transporter protein, adrenoleukodystrophy protein (ALDP), encoded by the ABCD1 gene, leads to the accumulation of VLCFAs, including hexacosanoic acid, in various tissues and body fluids. This accumulation is a key pathophysiological event in X-ALD.

Caption: Peroxisomal β-oxidation of VLCFAs and the role of ALDP.

Experimental Protocols

This protocol outlines the procedure for the extraction, derivatization, and GC-MS analysis of hexacosanoic acid from human plasma.

Materials and Reagents

-

Hexane (GC grade)

-

Methanol (GC grade)

-

Chloroform (GC grade)

-

Hydrochloric acid (HCl), concentrated

-

Boron trifluoride (BF₃) in methanol (14%)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Hexacosanoic acid standard

-

This compound (internal standard)

-

Human plasma (EDTA)

Sample Preparation and Lipid Extraction

-

To a glass tube, add 200 µL of human plasma.

-

Add a known amount of this compound internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

Hydrolysis and Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 2 mL of 14% BF₃ in methanol.[5]

-

Tightly cap the tube and heat at 100°C for 30 minutes.[6]

-

Cool the tube to room temperature.

-

Add 1 mL of saturated NaCl solution and 2 mL of hexane.

-

Vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer to a new tube containing anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Parameters

The following are typical GC-MS parameters. Optimization may be required for different instruments.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Oven Program | Initial temperature 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of hexacosanoic acid.

Data Presentation

Quantitative analysis is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Selected Ion Monitoring (SIM) Parameters

For the sensitive and specific detection of hexacosanoic acid methyl ester and its deuterated internal standard, the following mass-to-charge ratios (m/z) are monitored. While general ions for saturated FAMEs are m/z 74 and 87, and for d3-methyl esters are m/z 77 and 90, specific ions should be confirmed during method development.[1]

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Hexacosanoic Acid Methyl Ester | 87 | 74 |

| This compound (IS) | 90 | 77 |

Calibration Curve and Linearity

A calibration curve is prepared using standards of hexacosanoic acid at various concentrations, with a constant concentration of the internal standard. A typical calibration range for very long-chain fatty acids can span from approximately 0.1 µg/mL to 10 µg/mL.